Amylocaine

Übersicht

Beschreibung

Es wurde erstmals 1903 von Ernest Fourneau am Pasteur-Institut synthetisiert und patentiert . Amylocain wurde hauptsächlich für die Spinalanästhesie eingesetzt und war das erste synthetische Lokalanästhetikum, das entwickelt wurde .

Herstellungsmethoden

Amylocain kann ausgehend von Chloreceton synthetisiert werden . Die Synthese umfasst die folgenden Schritte:

Grignard-Reaktion: Chloreceton reagiert mit Magnesium-Ethylbromid zu 1-Chlor-2-methyl-butan-2-ol.

Aminierung: Erhitzen des Produkts mit Dimethylamin ergibt 1-(Dimethylamino)-2-methylbutan-2-ol.

Veresterung: Im letzten Schritt erfolgt die Veresterung mit Benzoylchlorid zur Herstellung von Amylocain.

Vorbereitungsmethoden

Amylocaine can be synthesized starting from chloroacetone . The synthetic route involves the following steps:

Grignard Reaction: Chloroacetone reacts with magnesium ethyl bromide to form 1-chloro-2-methyl-butan-2-ol.

Amination: Heating the product with dimethylamine yields 1-(dimethylamino)-2-methylbutan-2-ol.

Esterification: The final step involves esterification with benzoyl chloride to produce this compound.

Analyse Chemischer Reaktionen

Amylocain durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Amylocain kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationspfade nicht umfassend dokumentiert sind.

Reduktion: Reduktionsreaktionen können die Estergruppe in Amylocain verändern.

Substitution: Amylocain kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Estergruppe.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Anesthesia

Mechanism of Action:

Amylocaine is primarily used for spinal anesthesia. It binds to voltage-gated sodium channels, preventing sodium influx necessary for action potentials. This mechanism allows for effective anesthesia from the chest down to the legs during procedures.

Clinical Usage:

Historically, this compound was favored for spinal anesthesia due to its efficacy. However, it has largely been replaced by newer agents like lidocaine and bupivacaine due to concerns about side effects and neurological complications associated with its use .

Antimicrobial Properties

Recent studies have highlighted this compound's potential as an antimicrobial agent. Local anesthetics, including this compound, exhibit antimicrobial properties against various microorganisms, making them useful in preventing surgical site infections .

Application in Dermatology:

this compound can be applied topically as a cream or gel to numb the skin or mucous membranes. This application not only provides pain relief but also helps reduce the risk of infection during minor surgical procedures.

Data Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Anesthesia | Used primarily for spinal anesthesia | Effective pain relief; replaced by safer alternatives |

| Antimicrobial | Exhibits antimicrobial properties | Useful in preventing surgical site infections |

| Dermatology | Topical application for pain relief | Reduces discomfort during minor procedures |

Case Study 1: Spinal Anesthesia Complications

In a historical analysis of spinal anesthesia using this compound, complications such as transient neurological symptoms were reported. A study involving multiple patients indicated that while some experienced effective anesthesia, others suffered significant side effects, leading to a decline in this compound's usage in favor of newer anesthetics .

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various local anesthetics, including this compound. Results showed that this compound demonstrated substantial activity against a range of bacterial strains, suggesting its potential role in clinical settings where infection prevention is critical .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Amylocain kann mit anderen Lokalanästhetika wie Lidocain, Bupivacain und Prilocain verglichen werden:

Lidocain: Heute am häufigsten verwendet aufgrund seines schnellen Einsetzens und seiner längeren Wirkungsdauer.

Bupivacain: Bekannt für seine lange Wirkungsdauer, wodurch es für längere chirurgische Eingriffe geeignet ist.

Prilocain: Ähnlich wie Lidocain, aber mit einem leicht anderen Sicherheitsprofil.

Die Einzigartigkeit von Amylocain liegt in seiner historischen Bedeutung als erstes synthetisches Lokalanästhetikum und seinem spezifischen Einsatz in der Spinalanästhesie .

Biologische Aktivität

Amylocaine, also known as Stovaine, is a synthetic local anesthetic that was first developed in the early 20th century. It is chemically classified as the benzoyl ester of methyl ethyl dimethylamino methyl carbinol. This compound has been recognized for its role in regional anesthesia, particularly in spinal procedures, due to its non-addictive properties compared to cocaine. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant research findings.

This compound functions primarily as a local anesthetic by targeting voltage-gated sodium channels in neuronal membranes. The binding of this compound to these channels inhibits the influx of sodium ions, which is crucial for the generation and propagation of action potentials in nerves. This blockade effectively prevents the transmission of pain signals from sensory receptors to the central nervous system .

Key Mechanisms:

- Sodium Channel Blockade : this compound binds reversibly to voltage-gated sodium channels, stabilizing the inactive state of these channels and preventing depolarization.

- Pain Signal Inhibition : By blocking sodium influx, this compound disrupts the normal signaling pathways that convey pain sensations .

Pharmacokinetics

The pharmacokinetic profile of this compound is less well-documented compared to more modern anesthetics like lidocaine. However, it is known that:

- Absorption : this compound is absorbed through excitable membranes where it exerts its effects.

- Distribution : The exact volume of distribution remains unclear due to limited studies on its pharmacokinetics during its primary use period .

- Metabolism and Excretion : Information on metabolic pathways and excretion rates is sparse, highlighting a gap in contemporary understanding.

Clinical Applications and Efficacy

This compound has been primarily utilized in regional anesthesia. Its effectiveness has been compared with other local anesthetics in various studies.

Comparative Efficacy:

- Spinal Anesthesia : Historically used for spinal anesthesia, this compound was favored for its rapid onset and effective nerve blockade. However, it has largely been replaced by newer agents like bupivacaine and prilocaine due to their superior safety profiles and longer-lasting effects .

- Topical Applications : Research has indicated that while this compound can be effective topically, its use has diminished in favor of agents with better safety and efficacy profiles .

Case Studies

- Spinal Anesthesia Study : In a clinical study comparing various local anesthetics for spinal procedures, this compound was shown to provide adequate anesthesia; however, it was associated with a higher incidence of transient neurological symptoms (TNS) compared to newer alternatives like bupivacaine .

- Osteogenic Differentiation : A study investigating the effects of various compounds on human mesenchymal stem cells (hMSCs) found that this compound stimulated mineralization but did not significantly affect alkaline phosphatase (ALP) activity. This suggests potential applications beyond anesthesia in regenerative medicine .

Research Findings

Recent research highlights several aspects of this compound's biological activity:

Eigenschaften

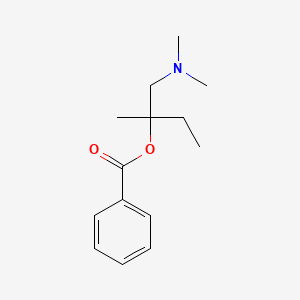

IUPAC Name |

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMBBCOBEAVDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

532-59-2 (hydrochloride) | |

| Record name | Amylocaine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047862 | |

| Record name | Amylocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In particular, amylocaine, much like other local anesthetics, bind and blockade voltage gated sodium channels located in the excitable membranes of various sensory receptors. Once blocked, the influx of sodium across the channels and membrane is inhibited. Because the influx of sodium is necessary to facilitate neuronal action potentials and signal conduction across sensory receptor membranes, the influx inhibition subsequently prevents the body reactions that would normally result from the neuronal signals. | |

| Record name | Amylocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

644-26-8 | |

| Record name | Amylocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylocaine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amylocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(dimethylamino)methyl]-1-methylpropyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRW683O56T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.